4SC-202

Catalog No.
S548539
CAS No.
910462-43-0
M.F
C30H29N5O6S2
M. Wt
619.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4SC-202

CAS Number

910462-43-0

Product Name

4SC-202

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C30H29N5O6S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Solubility

Soluble in DMSO, not in water

Synonyms

4SC202; 4SC-202; 4SC 202; domatinostat;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N

Description

The exact mass of the compound (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glioma Stem Cells (GSCs) Targeting

Specific Scientific Field:

    Oncology: and

Summary:
Methods of Application:
Results:

Pancreatic Ductal Adenocarcinoma (PDAC) Sensitization

Specific Scientific Field:
Summary:
Methods of Application:
Results:

Cutaneous T Cell Lymphoma (CTCL) Mechanism of Action

Specific Scientific Field:
Summary:
Methods of Application:
Results:

4SC-202, also known as domatinostat, is a small molecule compound classified as a phenylpyrazole. It functions primarily as an epigenetic modulator, targeting both lysine-specific demethylase 1 (LSD1) and class I histone deacetylases (HDAC1, HDAC2, and HDAC3). By inhibiting these proteins, 4SC-202 plays a significant role in the regulation of gene expression related to cancer cell proliferation and survival. The compound has shown promise in preclinical and clinical studies for the treatment of various hematologic malignancies, including acute myeloid leukemia and cutaneous T-cell lymphoma .

4SC-202 operates through several chemical mechanisms:

  • Inhibition of Histone Deacetylases: By inhibiting HDACs, 4SC-202 promotes histone acetylation, leading to a more relaxed chromatin structure and increased gene expression.
  • Inhibition of Lysine-Specific Demethylase 1: This action prevents the demethylation of histones, thereby maintaining a transcriptionally active state for certain genes involved in tumor suppression.
  • Microtubule Destabilization: 4SC-202 has been found to inhibit tubulin polymerization, affecting mitotic spindle formation and leading to cell cycle arrest at the G2/M phase. This mechanism contributes to its anti-cancer effects by inducing apoptosis in cancer cells .

4SC-202 exhibits significant biological activity against various cancer types. Key findings include:

  • Anti-Tumor Efficacy: In preclinical models, 4SC-202 demonstrated anti-tumor activity both as a monotherapy and in combination with checkpoint inhibitors, enhancing immune responses against tumors .
  • Differentiation Induction: In acute myeloid leukemia models, 4SC-202 was shown to induce differentiation in leukemia cells, which is a therapeutic strategy for treating this malignancy .
  • Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth and promoting cell death .

The synthesis of 4SC-202 involves several steps that typically include:

  • Formation of the Phenylpyrazole Core: This involves the reaction of specific precursors to form the pyrazole ring.
  • Introduction of Functional Groups: Subsequent reactions introduce amino and sulfonamide groups that are essential for its biological activity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

The exact synthetic pathway can vary based on the specific methods employed by different research groups or pharmaceutical companies .

Research has indicated that 4SC-202 interacts synergistically with other therapeutic agents:

  • Checkpoint Inhibitors: Studies have shown that combining 4SC-202 with anti-PD1 and anti-PD-L1 antibodies enhances anti-tumor immune responses without compromising T cell viability .
  • Cytokines: When used alongside cytokines such as interferon-gamma, it can amplify tumor-specific T-cell responses, further improving its therapeutic potential against residual malignant cells .

Several compounds share similarities with 4SC-202 in terms of their mechanisms or applications. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DomatinostatInhibits HDACs and LSD1Oral bioavailability; effective against hematologic cancers
PanobinostatBroad-spectrum HDAC inhibitorApproved for multiple myeloma; targets various HDAC isoforms
BelinostatInhibits HDACsApproved for peripheral T-cell lymphoma; different structural class
VorinostatInhibits HDACsFirst HDAC inhibitor approved by FDA; used for cutaneous T-cell lymphoma

4SC-202 is unique due to its dual inhibition of both LSD1 and class I HDACs, which may provide distinct advantages in modulating epigenetic pathways compared to other compounds that primarily target only one class of enzymes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

619.15592601 g/mol

Monoisotopic Mass

619.15592601 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9PW28FR8VD

Pharmacology

Domatinostat is an orally bioavailable benzamide and inhibitor of human class I histone deacetylases (HDACs) isoenzymes 1, 2 and 3, with potential antineoplastic activity. Domatinostat selectively binds to and inhibits class I HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, the selective transcription of tumor suppressor genes, and the tumor suppressor protein-mediated inhibition of tumor cell division and eventually the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

910462-43-0

Wikipedia

4sc-202

Dates

Modify: 2023-08-15

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